N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide
Overview
Description
N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide is a useful research compound. Its molecular formula is C21H31NO4 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide and its derivatives have been a focal point in the synthesis and characterization studies. Researchers synthesized and characterized various substituted phenoxy acetamide derivatives, analyzing their structural properties and confirming their composition through various spectroscopic methods, such as IR, 1H-NMR, 13C-NMR, and FAB+-MS spectral data, alongside elemental analyses (Kaplancıklı et al., 2012).
Pharmacological Evaluation
These compounds have been extensively evaluated for their pharmacological potential. For instance, a novel series of substituted phenoxy acetamide derivatives were synthesized and assessed for their anti-inflammatory, analgesic, and antipyretic activities through various methods. The findings indicated significant activities in these areas, suggesting potential therapeutic uses. This exploration of pharmacological properties extends to the study of antimicrobial activities and cytotoxicity against various microorganisms, further highlighting the versatile nature of these compounds in medicinal chemistry (Rani et al., 2014).
Antimicrobial and Cytotoxicity Studies
Specific derivatives have been synthesized and evaluated for their antimicrobial activity against a range of microorganisms, including bacteria and fungi. Additionally, these compounds have been studied for their cytotoxic effects, providing valuable insights into their potential as therapeutic agents with specific focus on their minimal cytotoxic activity against certain cell lines (Kaplancıklı et al., 2012).
Environmental and Green Chemistry
There's an emphasis on environmentally friendly syntheses of potential analgesic and antipyretic compounds. Innovative methods, such as green solvent systems or solid-phase reactions, are employed to develop these compounds, demonstrating the field's commitment to sustainable practices and the reduction of environmental impact (Reddy et al., 2014).
Molecular Structure Analysis
Studies have also focused on the crystal structure of these compounds, exploring their molecular frameworks and the conformation of various rings within the structure. This detailed structural analysis aids in understanding the molecular basis of their pharmacological or other chemical properties (Lu et al., 2011).
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-20(2)21(3,4)26-19(25-20)15-10-12-17(13-11-15)24-14-18(23)22-16-8-6-5-7-9-16/h10-13,16,19H,5-9,14H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMWCGMNYLZZBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=CC=C(C=C2)OCC(=O)NC3CCCCC3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.